molecular formula C₁₉₀H₂₉₁N₅₁O₅₇S B612750 Amyloid beta-peptide (1-40) rat CAS No. 144409-98-3

Amyloid beta-peptide (1-40) rat

Cat. No. B612750
M. Wt: 4233.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyloid beta-peptide (1-40) rat is a form of the amyloid beta-peptide that is found in rats . It accumulates as an insoluble extracellular deposit around neurons, leading to the formation of senile plaques associated with Alzheimer’s disease . This peptide is synthesized using standard 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids and solid-phase peptide synthesis (SPPS) resin .


Molecular Structure Analysis

The molecular structure of Amyloid beta-peptide (1-40) rat has been studied extensively. It has been found that in a membrane-like environment, the peptide adopts an alpha-helical conformation between residues 15 and 36 . This region is largely hydrophobic and is likely solvated by SDS .


Chemical Reactions Analysis

Amyloid beta-peptide (1-40) rat undergoes various chemical reactions. For instance, it has been found to increase 45 Ca 2+ influx and induce neurodegeneration in the rat hippocampal neurons of the CA1 subfield . It also induces apoptosis .


Physical And Chemical Properties Analysis

Amyloid beta-peptide (1-40) rat has a molecular weight of 4233.76 . It is soluble in 0.1% NH4OH to 1 mg/ml . The peptide is stored under desiccating conditions at -20°C .

Scientific Research Applications

  • Neurodegeneration Research

    • Summary of Application : Amyloid beta-peptide (1-40) rat is used in the research of neurodegeneration. It has been shown to induce neurodegeneration in the rat hippocampal neurons of the CA1 subfield .
    • Methods of Application : The peptide is injected into rat brains, followed by examination using Congo red birefringence, Aβ immunohistochemistry, and electron microscopy .
    • Results or Outcomes : The peptide forms aggregates in the rat brain, and these aggregates contain fibrillar structures similar to the amyloid fibrils of Alzheimer’s disease .
  • Apoptosis Induction

    • Summary of Application : Amyloid beta-peptide (1-40) rat is used in apoptosis research. It has been shown to induce apoptosis .
    • Methods of Application : The peptide is applied to cells, and then the cells are examined for signs of apoptosis .
    • Results or Outcomes : The peptide has been shown to induce apoptosis in cells .
  • Antibody Development

    • Summary of Application : Antibodies that detect beta Amyloid can be used in several scientific applications, including Immunohistochemistry, Western Blot, ELISA, Immunocytochemistry and Immunoprecipitation .
    • Methods of Application : These antibodies are developed to target beta Amyloid in Human, Mouse, Rat, Non-human primate and Porcine samples .
    • Results or Outcomes : These antibodies have been used successfully in various research applications .
  • Regulation of Inflammation

    • Summary of Application : Amyloid beta-peptide (1-40) rat is used in the study of inflammation. It has been shown to regulate inflammation .
    • Methods of Application : The peptide is applied to cells, and then the cells are examined for signs of inflammation .
    • Results or Outcomes : The peptide has been shown to regulate inflammation in cells .
  • Design of Aggregation Inhibitors

    • Summary of Application : Amyloid beta-peptide (1-40) rat is used in the design of aggregation inhibitors for Alzheimer’s disease therapy .
    • Methods of Application : Researchers focus on compounds that can inhibit amyloid-β (Aβ) aggregation . These include metal chelators, nanostructures, organic molecules, peptides (or peptide mimics), and antibodies .
    • Results or Outcomes : These molecules have been the subject of numerous in vitro and in vivo assays as well as molecular dynamics simulations to explore their mechanism of action and the fundamental structural groups involved in Aβ aggregation .
  • Regulation of Cholesterol Transport

    • Summary of Application : Amyloid beta-peptide (1-40) rat is used in the study of cholesterol transport .
    • Methods of Application : The peptide is applied to cells, and then the cells are examined for signs of cholesterol transport .
    • Results or Outcomes : The peptide has been shown to regulate cholesterol transport in cells .
  • Function as a Transcription Factor

    • Summary of Application : Amyloid beta-peptide (1-40) rat is used in the study of transcription factors .
    • Methods of Application : The peptide is applied to cells, and then the cells are examined for signs of transcription factor activity .
    • Results or Outcomes : The peptide has been shown to function as a transcription factor in cells .
  • Activation of Kinases

    • Summary of Application : Amyloid beta-peptide (1-40) rat is used in the study of kinase activation .
    • Methods of Application : The peptide is applied to cells, and then the cells are examined for signs of kinase activation .
    • Results or Outcomes : The peptide has been shown to activate kinases in cells .
  • Immunoprecipitation

    • Summary of Application : Antibodies that detect beta Amyloid can be used in immunoprecipitation .
    • Methods of Application : These antibodies are developed to target beta Amyloid in Human, Mouse, Rat, Non-human primate and Porcine samples .
    • Results or Outcomes : These antibodies have been used successfully in various research applications .
  • Immunocytochemistry

    • Summary of Application : Antibodies that detect beta Amyloid can be used in immunocytochemistry .
    • Methods of Application : These antibodies are developed to target beta Amyloid in Human, Mouse, Rat, Non-human primate and Porcine samples .
    • Results or Outcomes : These antibodies have been used successfully in various research applications .

Safety And Hazards

Amyloid beta-peptide (1-40) rat should be handled with care. It is recommended to avoid inhalation, ingestion, or contact with open wounds . It should be stored at -20°C and protected from light .

Future Directions

Research on Amyloid beta-peptide (1-40) rat is ongoing, with a focus on understanding its role in Alzheimer’s disease and other neurodegenerative disorders . There is also interest in developing amyloid hypothesis–based treatments as a new approach to overcome the limitations and challenges associated with conventional Alzheimer’s disease therapeutics .

properties

IUPAC Name

5-[[1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C190H291N51O57S/c1-25-101(19)155(184(292)207-87-140(250)213-121(68-93(3)4)172(280)223-120(63-67-299-24)170(278)235-149(95(7)8)182(290)205-82-136(246)201-83-142(252)234-151(97(11)12)187(295)239-154(100(17)18)189(297)298)241-188(296)156(102(20)26-2)240-159(267)103(21)210-137(247)84-202-161(269)113(52-39-41-64-191)219-177(285)129(77-135(195)245)229-181(289)133(90-243)216-141(251)88-206-183(291)150(96(9)10)236-180(288)131(79-148(263)264)230-168(276)118(57-61-144(255)256)218-158(266)105(23)212-171(279)125(72-108-48-35-29-36-49-108)227-174(282)126(73-109-50-37-30-38-51-109)232-186(294)153(99(15)16)238-179(287)122(69-94(5)6)225-164(272)114(53-40-42-65-192)220-166(274)116(55-59-134(194)244)221-176(284)128(75-111-81-199-92-209-111)228-165(273)115(54-43-66-200-190(196)197)224-185(293)152(98(13)14)237-169(277)119(58-62-145(257)258)222-173(281)124(71-107-46-33-28-34-47-107)214-138(248)86-204-163(271)132(89-242)233-178(286)130(78-147(261)262)231-175(283)127(74-110-80-198-91-208-110)215-139(249)85-203-162(270)123(70-106-44-31-27-32-45-106)226-167(275)117(56-60-143(253)254)217-157(265)104(22)211-160(268)112(193)76-146(259)260/h27-38,44-51,80-81,91-105,112-133,149-156,242-243H,25-26,39-43,52-79,82-90,191-193H2,1-24H3,(H2,194,244)(H2,195,245)(H,198,208)(H,199,209)(H,201,246)(H,202,269)(H,203,270)(H,204,271)(H,205,290)(H,206,291)(H,207,292)(H,210,247)(H,211,268)(H,212,279)(H,213,250)(H,214,248)(H,215,249)(H,216,251)(H,217,265)(H,218,266)(H,219,285)(H,220,274)(H,221,284)(H,222,281)(H,223,280)(H,224,293)(H,225,272)(H,226,275)(H,227,282)(H,228,273)(H,229,289)(H,230,276)(H,231,283)(H,232,294)(H,233,286)(H,234,252)(H,235,278)(H,236,288)(H,237,277)(H,238,287)(H,239,295)(H,240,267)(H,241,296)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,297,298)(H4,196,197,200)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNPAOMRSZGNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C190H291N51O57S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4234 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amyloid beta-peptide (1-40) rat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.